4-trifluoromethanesulfonylbutanoic acid
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Overview
Description
4-Trifluoromethanesulfonylbutanoic acid is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a butanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethanesulfonyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-trifluoromethanesulfonylbutanoic acid typically involves the introduction of the trifluoromethanesulfonyl group to a butanoic acid derivative. One common method includes the reaction of butanoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethanesulfonylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield sulfonyl hydrides or other reduced forms.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or alcohols can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while substitution with amines can produce sulfonamides.
Scientific Research Applications
4-Trifluoromethanesulfonylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 4-trifluoromethanesulfonylbutanoic acid exerts its effects involves the interaction of the trifluoromethanesulfonyl group with molecular targets. This group acts as a strong electron-withdrawing moiety, influencing the reactivity of the compound. The molecular pathways involved often include the inhibition of specific enzymes or the modification of protein structures, leading to altered biological activity.
Comparison with Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use in catalysis.
Trifluoromethanesulfonyl chloride:
4-Trifluoromethylbutanoic acid: Similar in structure but lacks the sulfonyl group, resulting in different reactivity.
Uniqueness: 4-Trifluoromethanesulfonylbutanoic acid is unique due to the presence of both the trifluoromethanesulfonyl and butanoic acid moieties. This combination imparts distinct chemical properties, making it a versatile compound in various applications. Its strong electron-withdrawing effects and stability under different conditions set it apart from other similar compounds.
Properties
CAS No. |
1864307-08-3 |
---|---|
Molecular Formula |
C5H7F3O4S |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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